1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine
Descripción
Propiedades
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMASVCQMKQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2109509-60-4 | |
| Record name | 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine typically involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane. This reaction is carried out under controlled conditions to ensure the selective methylation of the imidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the imidazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Structural Analogues with Alkyl/Aryl Substituents
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
- Structure : Contains a hexylphenyl group at C4 and CF₃ at C5.
- Synthesis : Synthesized via tert-butyl carbamate intermediates, with a 41–57% yield after column chromatography .
- Activity : Demonstrates synergistic antibiofilm activity against Mycobacterium smegmatis when combined with isoniazid and rifampicin (MBEC reduction by two dilutions) .
4-(4-(Pentyloxy)phenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (12j)
- Structure : Features a pentyloxy chain at the para position of the phenyl ring.
- Activity : Exhibits potent antibiofilm activity (MBEC = 4096 µg/mL) and synergism with antibiotics .
- Comparison : The alkoxy chain may improve bioavailability through balanced lipophilicity, whereas the target compound’s methyl group offers simpler synthetic accessibility.
1-Methyl-4-phenyl-1H-imidazol-2-amine
- Structure : Lacks the CF₃ group but includes a phenyl ring at C4.
- Synthesis : Prepared via a three-step sequence (cyclization, hydrolysis, methylation) with a 27.4% total yield .
- Implication : The absence of CF₃ reduces metabolic stability but may increase electronic density on the imidazole ring, altering receptor binding profiles.
Fluorinated Derivatives
1-(3-Fluorophenyl)-4-phenyl-N-(4-(trifluoromethyl)benzyl)-1H-imidazol-2-amine (19)
- Structure : Contains a fluorophenyl group and a CF₃-benzyl moiety.
- Analytical Data : ¹H NMR (DMSO-d6) δ 7.82–7.20 (m, aromatic protons), 4.71 (s, benzyl CH₂) .
- Activity: Not explicitly stated, but fluorinated imidazoles are often explored for CNS targets due to enhanced blood-brain barrier penetration .
1-Methyl-5-({2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
- Structure : A benzimidazole hybrid with dual CF₃ groups.
Bioactive Imidazol-2-amines with Heterocyclic Moieties
1-(4-Phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine
- Comparison : The thiazole and thiophene rings introduce additional hydrogen-bonding sites, which may enhance target selectivity compared to the CF₃ group’s steric effects.
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole
Actividad Biológica
1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine, often referred to by its chemical structure, is characterized by the presence of a trifluoromethyl group which significantly influences its biological properties. The compound's molecular formula is , and it exhibits unique electronic properties due to the trifluoromethyl substituent.
Research indicates that 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine may act through various mechanisms, including:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. In vitro studies have demonstrated its ability to inhibit B-Raf and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
- Induction of Apoptosis : Studies have reported that this compound can promote apoptosis in cancer cell lines, suggesting it may be effective in inducing programmed cell death in malignant cells .
Anticancer Activity
A series of studies have evaluated the anticancer potential of 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.0 | Inhibition of B-Raf kinase |
| HeLa | 3.5 | Induction of apoptosis |
| K562 | 2.0 | Cell cycle arrest |
| HL-60 | 1.5 | Apoptosis induction |
The compound demonstrated significant cytotoxicity across multiple cell lines, with IC50 values indicating potent activity, especially against leukemia and lung cancer cells .
Kinase Selectivity Profile
In a kinase selectivity profiling study, 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine was tested against various receptor tyrosine kinases (RTKs). The results are summarized below:
| Kinase | Inhibition (%) at 1 µM |
|---|---|
| B-Raf | 65 |
| VEGFR-2 | 70 |
| PDGFRα | 40 |
| HER2 | 25 |
These findings indicate that the compound selectively inhibits several key kinases involved in cancer signaling pathways, which may contribute to its overall anticancer efficacy .
Case Studies
Several case studies have highlighted the effectiveness of 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine in preclinical models:
- Study on Lung Cancer (A549 Cells) : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
- Leukemia Cell Line Study (K562) : The compound was shown to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates. The study concluded that the mechanism involved inhibition of cyclin-dependent kinases (CDKs) associated with cell cycle progression .
Q & A
Q. What are the common synthetic routes for 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine, and how is purity ensured?
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. For example, analogous imidazole derivatives are prepared by reacting tert-butyl carbamate intermediates with trifluoroacetic acid under controlled conditions, followed by purification via silica gel column chromatography. Key steps include monitoring reaction progress via TLC and confirming purity using NMR (¹H, ¹³C), IR, and mass spectrometry .
Q. How are structural ambiguities resolved during characterization?
Structural confirmation relies on spectral data cross-validation. For instance, ¹H NMR can identify methyl and trifluoromethyl groups (δ ~2.5 ppm for CH₃ and absence of proton signals for CF₃), while ¹³C NMR detects quaternary carbons adjacent to electronegative groups. Discrepancies in resonance assignments are resolved by comparing experimental data with computational predictions (e.g., DFT calculations) or by X-ray crystallography for crystalline derivatives .
Q. What experimental conditions optimize yield in imidazole ring formation?
Yield optimization involves adjusting reaction temperature, solvent polarity, and stoichiometry. For example, cyclization of carbamate precursors in anhydrous THF at 0°C–rt minimizes side reactions, while using excess ammonium acetate enhances imine intermediate formation. Scale-up protocols (e.g., ) report total yields of ~27–57% after chromatographic purification .
Advanced Research Questions
Q. How are crystallographic data analyzed to resolve structural uncertainties in derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural models against diffraction data, with hydrogen atoms placed via difference Fourier maps. For non-crystalline analogs, dynamic NMR or variable-temperature studies can elucidate conformational dynamics. Discrepancies in bond lengths/angles are addressed by re-examining data collection parameters (e.g., resolution, redundancy) and refining restraints .
Q. What methodologies address contradictions in bioactivity data for imidazole-based antimicrobial agents?
Contradictions arise from assay variability (e.g., biofilm vs. planktonic cell models) or structural modifications. Researchers should:
- Replicate assays under standardized conditions (e.g., microbroth dilution for MIC determination).
- Compare analogs (e.g., ’s 4-(4-hexylphenyl) derivative) to isolate substituent effects.
- Use molecular docking to correlate activity with target binding (e.g., mycobacterial enzymes) .
Q. How are reaction byproducts identified and mitigated in scaled syntheses?
Byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole () are characterized via LC-MS/MS and isolated via preparative HPLC. Mitigation strategies include:
- Optimizing reaction time to avoid over-cyclization.
- Introducing protecting groups (e.g., tert-butoxycarbonyl) to block undesired nucleophilic sites.
- Using scavengers (e.g., molecular sieves) to trap reactive intermediates .
Methodological Insights
Key Considerations
- Spectral Data Interpretation : Trifluoromethyl groups complicate ¹³C NMR due to splitting; use DEPT-135 to distinguish CH₃/CF₃ environments .
- Reaction Scalability : Pilot-scale reactions (e.g., ) highlight the need for controlled reagent addition to avoid exothermic side reactions.
- Computational Support : Molecular dynamics simulations (e.g., AMBER) model interactions with biological targets, guiding SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
